5-Amino-2-(4-bencilpiperazin-1-il)benzonitrilo

Descripción general

Descripción

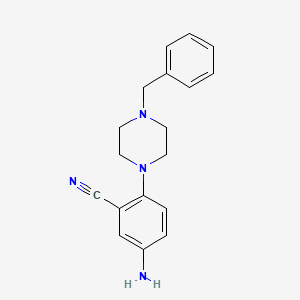

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C18H20N4 It is a derivative of benzonitrile and piperazine, featuring an amino group and a benzyl-substituted piperazine ring

Aplicaciones Científicas De Investigación

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is studied for its potential as a ligand for various biological receptors, including serotonin and dopamine receptors.

Chemical Biology: It is used in the development of chemical probes to study protein-ligand interactions.

Industrial Applications: The compound can be used in the synthesis of advanced materials and polymers with specific functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-amino-2-bromobenzonitrile and 4-benzylpiperazine.

Nucleophilic Substitution Reaction: The 5-amino-2-bromobenzonitrile undergoes a nucleophilic substitution reaction with 4-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various neurological pathways, leading to potential therapeutic effects in the treatment of psychiatric and neurological disorders.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile: Similar structure but with a methyl group instead of a benzyl group.

5-Amino-2-(4-phenylpiperazin-1-yl)benzonitrile: Similar structure but with a phenyl group instead of a benzyl group.

5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and selectivity for specific biological targets, making it a valuable compound in medicinal chemistry research.

Actividad Biológica

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile can be represented as follows:

- Molecular Formula : C_{18}H_{22}N_{4}

- CAS Number : 952949-59-6

- Molecular Weight : 298.4 g/mol

This compound features a benzene ring substituted with an amino group and a piperazine moiety, which is crucial for its biological activity.

The primary mechanism of action for 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile involves interaction with various biological targets, particularly in the context of viral infections and neurological disorders.

Targeting Viral Infections

Recent studies highlight the compound's efficacy as an antiviral agent, particularly against Zika virus (ZIKV). It was shown to exert significant antiviral effects by inhibiting ZIKV RNA replication and reducing virus protein expression in Vero E6 cells at low micromolar concentrations . The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance antiviral potency.

Neurological Implications

The piperazine derivatives are known to interact with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which may have implications for treating neurodegenerative diseases . This interaction suggests potential applications in managing conditions like Alzheimer's disease.

Antiviral Activity

The antiviral activity of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile has been documented through various assays:

| Compound | Virus | Concentration (µM) | Effect |

|---|---|---|---|

| 3p | ZIKV | Low Micromolar | Significant reduction in viral replication |

| 3q | ZIKV | Low Micromolar | Moderate antiviral effect |

These findings suggest that specific analogs of this compound can effectively reduce cytopathic effects in ZIKV-infected cells, indicating its potential as a therapeutic candidate .

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that the presence of the piperazine ring and the amino group on the benzene ring are critical for biological activity. Variations in substituents on the benzene or piperazine moieties can significantly alter efficacy:

| Modification | Activity Change |

|---|---|

| Para-substitution on benzene | Increased potency against ZIKV |

| Altered piperazine structure | Variable effects on AChE inhibition |

This table illustrates how structural modifications can lead to enhanced or diminished biological activity, emphasizing the importance of targeted design in drug development.

Study on Antiviral Efficacy

In a study focused on the synthesis and evaluation of novel compounds for Zika virus inhibition, researchers identified several derivatives of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile that exhibited significant cytopathic effect protection. The study concluded that certain modifications led to improved antiviral properties, demonstrating the compound's potential as a scaffold for developing anti-ZIKV agents .

Research on Neuropharmacological Effects

Another research effort investigated the neuropharmacological properties of piperazine derivatives, including 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile. The findings indicated that these compounds could inhibit AChE effectively, suggesting their utility in treating cognitive disorders associated with cholinergic deficits .

Propiedades

IUPAC Name |

5-amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c19-13-16-12-17(20)6-7-18(16)22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOFFCGJRYNITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589877 | |

| Record name | 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952949-59-6 | |

| Record name | 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.